molecular formula C16H33NS B12552556 Dodecanethioamide, N,N-diethyl- CAS No. 143593-91-3

Dodecanethioamide, N,N-diethyl-

Cat. No.: B12552556
CAS No.: 143593-91-3
M. Wt: 271.5 g/mol
InChI Key: BYMQOYKPLVYQBV-UHFFFAOYSA-N
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Description

Dodecanethioamide, N,N-diethyl- is an organic compound with the molecular formula C16H33NS It is a derivative of dodecanamide, where the oxygen atom in the amide group is replaced by a sulfur atom, and the nitrogen atom is substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecanethioamide, N,N-diethyl- can be synthesized through the reaction of dodecanoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

C12H25COCl+(C2H5)2NHC12H25C(N(C2H5)2)S+HCl\text{C12H25COCl} + \text{(C2H5)2NH} \rightarrow \text{C12H25C(N(C2H5)2)S} + \text{HCl} C12H25COCl+(C2H5)2NH→C12H25C(N(C2H5)2)S+HCl

Industrial Production Methods: In an industrial setting, the production of dodecanethioamide, N,N-diethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.

Types of Reactions:

    Oxidation: Dodecanethioamide, N,N-diethyl- can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as alkyl halides can replace the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: Dodecanethioamide, N,N-diethyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial agent.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: Dodecanethioamide, N,N-diethyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in lubricants, surfactants, and other industrial applications.

Mechanism of Action

The mechanism of action of dodecanethioamide, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may also interact with cell membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

    Dodecanamide, N,N-diethyl-: Similar structure but with an oxygen atom instead of sulfur.

    Dodecanethioamide, N,N-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    Dodecanethioamide, N,N-diisopropyl-: Similar structure but with isopropyl groups instead of ethyl groups.

Uniqueness: Dodecanethioamide, N,N-diethyl- is unique due to the presence of the sulfur atom, which imparts different chemical reactivity compared to its oxygen-containing analogs. The ethyl groups also influence its solubility and interaction with other molecules, making it distinct from its methyl and isopropyl counterparts.

Properties

CAS No.

143593-91-3

Molecular Formula

C16H33NS

Molecular Weight

271.5 g/mol

IUPAC Name

N,N-diethyldodecanethioamide

InChI

InChI=1S/C16H33NS/c1-4-7-8-9-10-11-12-13-14-15-16(18)17(5-2)6-3/h4-15H2,1-3H3

InChI Key

BYMQOYKPLVYQBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=S)N(CC)CC

Origin of Product

United States

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